Benzo[c]isothiazol-3-yl[(3,5-dimethylisoxazol-4-yl)sulfonyl]amine
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Overview
Description
Benzo[c]isothiazol-3-yl[(3,5-dimethylisoxazol-4-yl)sulfonyl]amine is a complex organic compound that features a unique combination of isothiazole and isoxazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s distinct structure makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]isothiazol-3-yl[(3,5-dimethylisoxazol-4-yl)sulfonyl]amine typically involves the formation of the isoxazole and isothiazole rings followed by their coupling. One common method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles, which can be further purified.
Industrial Production Methods
Industrial production of this compound may involve metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions. Techniques such as (3 + 2) cycloaddition reactions using Cu(I) or Ru(II) as catalysts are often employed . alternative eco-friendly methods are being developed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzo[c]isothiazol-3-yl[(3,5-dimethylisoxazol-4-yl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Benzo[c]isothiazol-3-yl[(3,5-dimethylisoxazol-4-yl)sulfonyl]amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo[c]isothiazol-3-yl[(3,5-dimethylisoxazol-4-yl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or exert antimicrobial effects by disrupting bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol share structural similarities and exhibit similar biological activities.
Isothiazole Derivatives: Compounds containing the isothiazole ring, such as Benzo[d]isothiazol-3-yl-cyclopropyl-amine, also show comparable properties.
Uniqueness
Benzo[c]isothiazol-3-yl[(3,5-dimethylisoxazol-4-yl)sulfonyl]amine stands out due to its unique combination of isoxazole and isothiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications.
Biological Activity
Benzo[c]isothiazol-3-yl[(3,5-dimethylisoxazol-4-yl)sulfonyl]amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C11H10N2O2S and features a benzo[c]isothiazole core linked to a sulfonamide moiety. Its structure is characterized by the presence of both isothiazole and isoxazole rings, which are known for their biological significance.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative properties against various cancer cell lines. For instance, studies on related benzopyran-isoxazole hybrids demonstrated IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, suggesting a promising therapeutic potential in oncology .
The mechanism behind the anticancer activity often involves the induction of apoptosis in cancer cells. In one study, a related compound induced apoptosis by approximately 50.8% at a concentration of 5 μM in MDA-MB-231 cells . This suggests that the compound may disrupt cellular processes critical for cancer cell survival.
Inhibition of Kinases
The compound's potential as a kinase inhibitor has also been explored. In studies assessing various protein kinases, it was found that certain derivatives showed varying degrees of activity against kinases such as ABL1 and EGFR. However, some compounds exhibited inactivity towards all tested kinases, indicating that structural modifications are crucial for enhancing biological activity .
Table 1: Biological Activity Data
Compound Name | Cell Line Tested | IC50 (μM) | Apoptosis Induction (%) |
---|---|---|---|
Compound A | MDA-MB-231 | 5.2 | 50.8 |
Compound B | HEK-293 | 102.4 | N/A |
Compound C | LLC-PK1 | >293 | N/A |
Table 2: Kinase Inhibition Data
Kinase | Compound Tested | IC50 (μM) | Activity |
---|---|---|---|
ABL1 | Compound A | >20 | Inactive |
EGFR | Compound B | >20 | Inactive |
c-Src | Compound C | >20 | Inactive |
Case Study 1: Antiproliferative Effects
In a recent study involving the synthesis of benzopyran-isoxazole hybrids, researchers evaluated their antiproliferative effects across multiple cancer cell lines. The results indicated that specific structural features significantly influenced their cytotoxicity profiles, highlighting the importance of chemical modifications in enhancing biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis was conducted on various benzopyran derivatives. It was found that modifications at specific positions on the benzopyran ring could drastically alter kinase inhibition and antiproliferative effects. Compounds with a 3-position substitution showed reduced activity compared to those with modifications at the 2-position .
Properties
Molecular Formula |
C12H11N3O3S2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2,1-benzothiazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C12H11N3O3S2/c1-7-11(8(2)18-13-7)20(16,17)15-12-9-5-3-4-6-10(9)14-19-12/h3-6,15H,1-2H3 |
InChI Key |
KNUQGZBOOZSFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=C3C=CC=CC3=NS2 |
Origin of Product |
United States |
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